Cas no 2679933-92-5 (rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine)

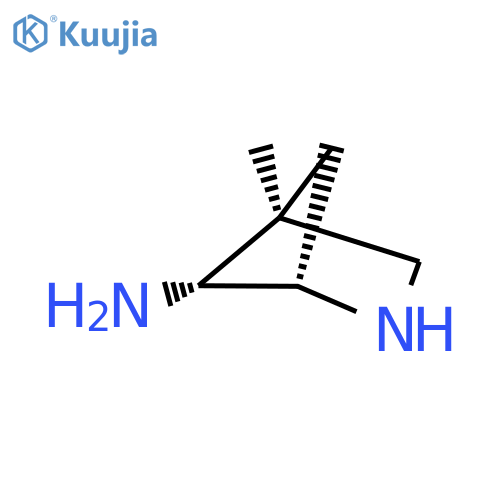

2679933-92-5 structure

商品名:rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine

rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine 化学的及び物理的性質

名前と識別子

-

- EN300-28270382

- rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine

- 2679933-92-5

- rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine

-

- インチ: 1S/C6H12N2/c1-6-2-4(5(6)7)8-3-6/h4-5,8H,2-3,7H2,1H3/t4-,5-,6-/m0/s1

- InChIKey: HDQAOPRINUEXJI-ZLUOBGJFSA-N

- ほほえんだ: N1C[C@]2(C)C[C@H]1[C@@H]2N

計算された属性

- せいみつぶんしりょう: 112.100048391g/mol

- どういたいしつりょう: 112.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 38Ų

rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270382-1.0g |

rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine |

2679933-92-5 | 95.0% | 1.0g |

$0.0 | 2025-03-19 | |

| Enamine | EN300-28270382-1g |

rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine |

2679933-92-5 | 1g |

$0.0 | 2023-09-09 |

rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

2679933-92-5 (rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬